N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a complex heterocyclic architecture. Its structure comprises:
- N1-substituent: A 2-methoxy-5-methylphenyl group, where the methoxy (-OCH₃) and methyl (-CH₃) groups occupy the ortho and para positions relative to the amide bond, respectively.
- N2-substituent: An ethyl chain linked to a thiazolo[3,2-b][1,2,4]triazole core, which is further substituted with an m-tolyl (meta-methylphenyl) group at the 2-position of the thiazole ring.
This compound’s design integrates pharmacophores associated with bioactivity in medicinal chemistry, such as the thiazolo-triazole moiety (implicated in kinase inhibition and antimicrobial activity) and the oxalamide scaffold (known for hydrogen-bonding interactions with biological targets).
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-5-4-6-16(11-14)20-26-23-28(27-20)17(13-32-23)9-10-24-21(29)22(30)25-18-12-15(2)7-8-19(18)31-3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFBHYCLPFLTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biological Activity
N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound with potential biological activity. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant case studies and research findings.
- Molecular Formula : C23H23N5O3S
- Molecular Weight : 449.5 g/mol
- CAS Number : 894040-58-5
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 894040-58-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The oxalamide group is introduced via an amidation reaction with a suitable amine.
- Final Functionalization : The methoxy and methyl groups are incorporated into the phenyl ring during the synthesis process.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of thiazole-triazole hybrids showed potent cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells), with IC50 values in the low micromolar range .
| Compound Type | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Thiazole-Triazole Derivative | MCF-7 | 15 |
| Thiazole-Triazole Derivative | HeLa | 12 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar thiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays revealed:
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : The thiazole ring may intercalate with DNA, disrupting replication processes.
Case Studies
A notable study focused on the biological evaluation of similar compounds highlighted their effectiveness in treating multidrug-resistant bacterial infections. The study utilized a series of oxalamides and found that modifications to the phenyl ring significantly enhanced antibacterial potency .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
However, one closely related derivative, N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (PubChem entry), provides a basis for comparative analysis . Key distinctions and their implications are outlined below:
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analogous Compound (PubChem) | Potential Impact |
|---|---|---|---|
| N1-Substituent | 2-methoxy-5-methylphenyl (methoxy at ortho, methyl at para positions) | 3-methoxyphenyl (methoxy at meta position) | Altered electronic effects and steric hindrance may influence target binding. |
| Thiazole Substitution | m-tolyl (methyl at meta position of phenyl) | p-tolyl (methyl at para position of phenyl) | Spatial orientation differences could affect hydrophobic interactions. |
| Electronic Profile | Electron-donating groups (methoxy, methyl) may enhance solubility. | Single methoxy group at meta may reduce steric bulk compared to target compound. | Solubility and metabolic stability may vary due to substituent positioning. |
Key Observations:
Substituent Positioning : The ortho-methoxy and para-methyl groups on the N1-phenyl ring in the target compound introduce steric and electronic effects distinct from the meta-methoxy substituent in the PubChem analog. This positional variance could modulate binding affinity to biological targets, as ortho substituents often impose greater steric constraints .
Aromatic Substitution on Thiazole : The m-tolyl vs. p-tolyl groups on the thiazolo-triazole moiety may alter hydrophobic interactions in a binding pocket. m-Tolyl’s asymmetrical methyl placement could permit tighter packing in certain enzyme active sites compared to the linear p-tolyl configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
